4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrole, a pyrazole, and a triazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step reactions. For example, a fluorinated pyrazole was synthesized via a two-step reaction, starting with a one-pot three-component reaction under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures. The structure can be confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. Pyrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway .Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of compounds related to 4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole have been extensively studied. For instance, research has shown that molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles demonstrate significant antimicrobial activities against various strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans (Sindhu et al., 2016). Another study highlighted the synthesis of 1,2,3-triazole-pyrazole hybrids showing broad-spectrum antibacterial activity against multiple strains (Pervaram et al., 2017). This indicates the compound's potential in developing new antimicrobial agents.
Anticancer Activity
Compounds incorporating the 1,2,4-triazole moiety have been investigated for their cytotoxic activities. For example, azole and azine derivatives based on chromeno[3,4-c]pyrrole-3,4-dione have been synthesized and evaluated for their cytotoxic activity, highlighting the potential of these compounds in cancer therapy (Azab et al., 2017).
Biological Activity
The structural complexity of 1,2,4-triazoles and related compounds facilitates diverse biological activities. Studies have demonstrated the synthesis of azole derivatives from 3-phenylaminopropanohydrazide, evaluating their antimicrobial efficacy, which supports the role of these compounds in developing new therapeutic agents (Tumosienė et al., 2009). Another study focused on the design, synthesis, and structure-activity relationships of azole acids as novel, potent dual PPAR alpha/gamma agonists, indicating the utility of these compounds in addressing metabolic disorders (Zhang et al., 2009).
Mechanism of Action
Target of action
For example, some pyrazoles have been shown to have activity against cyclooxygenase-2, an enzyme involved in inflammation .
Mode of action
Many pyrazoles and triazoles work by binding to their target proteins and modulating their activity .
Biochemical pathways
Without specific information on this compound, it’s hard to say which biochemical pathways it might affect. Pyrazoles and triazoles can influence a variety of pathways depending on their specific structures and targets .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some pyrazoles and triazoles have been shown to have anti-inflammatory, antiviral, and anticancer effects .
Future Directions
Future research could involve further exploration of the biological activities of this compound, as well as optimization of its synthesis. Additionally, molecular docking studies could be used to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .
Properties
IUPAC Name |
4-phenyl-3-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-5-propylsulfanyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6S/c1-2-17-31-24-27-26-22(29(24)19-11-5-3-6-12-19)21-18-25-30(20-13-7-4-8-14-20)23(21)28-15-9-10-16-28/h3-16,18H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBROUMKFGNRKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC=C2)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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